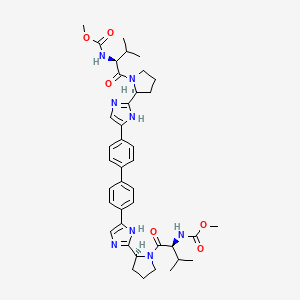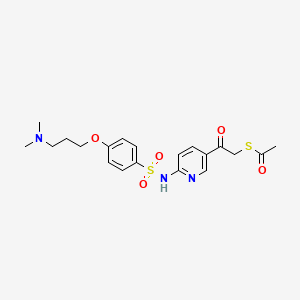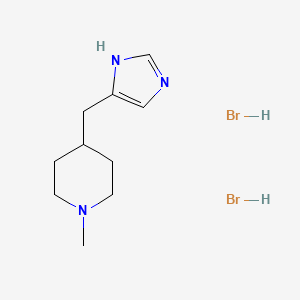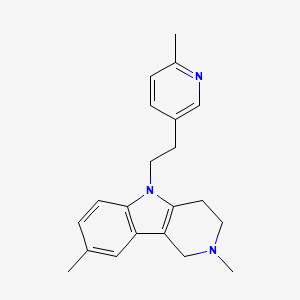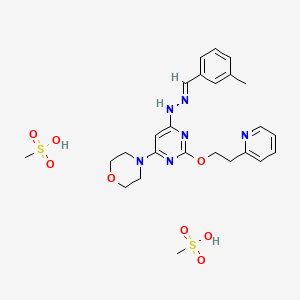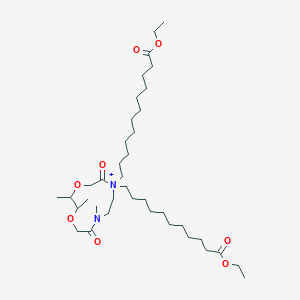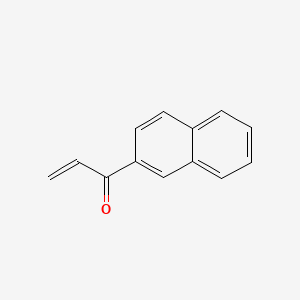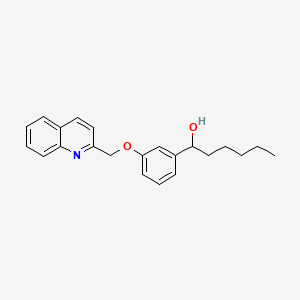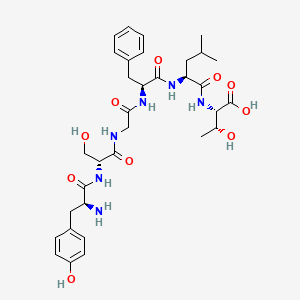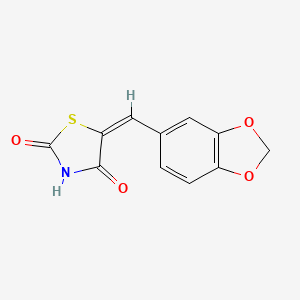![molecular formula C16H21N3O2 B1663104 8-Hidroxiquinolina-5-[[4-(2-hidroxietil)piperazin-1-il]metil] CAS No. 312611-92-0](/img/structure/B1663104.png)
8-Hidroxiquinolina-5-[[4-(2-hidroxietil)piperazin-1-il]metil]
Descripción general
Descripción
The compound “5-[[4-(2-Hydroxyethyl)piperazin-1-yl]methyl]quinolin-8-ol” is a type of 8-hydroxyquinoline-based piperazine . It has been synthesized and examined as corrosion inhibitors of carbon steel in a 1 M HCl medium .
Molecular Structure Analysis
The molecular structure of “5-[[4-(2-Hydroxyethyl)piperazin-1-yl]methyl]quinolin-8-ol” is complex. It includes a piperazine ring attached to a quinoline ring via a methylene bridge . The piperazine ring also has a hydroxyethyl group attached to it .Chemical Reactions Analysis
The compound has been used as a corrosion inhibitor for carbon steel in a 1 M HCl medium . The inhibition efficiency was found to increase with increasing inhibitor concentration and to decrease with increasing temperature .Aplicaciones Científicas De Investigación
Quelación de Metales y Actividad Antimicrobiana
Este compuesto, perteneciente a los derivados de la 8-hidroxiquinolina (8HQ), exhibe propiedades quelantes de metales significativas. Se ha demostrado que inhibe varios organismos mediante la formación de complejos con metales como el hierro y el cobre, que son esenciales para la supervivencia microbiana . El proceso de quelación interrumpe los procesos biológicos vitales en los microbios, lo que lleva a su muerte. Esta propiedad es particularmente útil en el desarrollo de agentes antimicrobianos contra patógenos como Streptococcus mutans y Actinomyces viscosus, que están implicados en caries dentales y enfermedades periodontales .
Actividad Citotóxica para la Investigación del Cáncer
La capacidad de los derivados de 8HQ para quelar el hierro juega un papel crucial en su actividad citotóxica. Los complejos lipófilos formados pueden penetrar las células y distribuirse en su interior, provocando estrés oxidativo y muerte celular . Esta característica es valiosa en la investigación del cáncer, donde la citotoxicidad selectiva hacia las células cancerosas es un rasgo deseable para los posibles agentes quimioterapéuticos.
Inhibición de la Placa Dental
Debido a su efecto bactericida a bajas concentraciones, este compuesto puede utilizarse como aditivo en productos de cuidado dental como enjuagues bucales y pasta de dientes . Su naturaleza escasamente soluble en agua se puede superar mediante el uso de un vehículo de polietilenglicol, lo que le permite controlar eficazmente las enfermedades dentales inhibiendo la formación de placa dental .
Aplicaciones Antifúngicas
La investigación indica que ciertos derivados de este compuesto presentan actividad fungicida contra cepas como Candida galibrata ATCC 15126 . Esto abre posibilidades para su uso en el tratamiento de infecciones fúngicas, particularmente aquellas resistentes a los fármacos antifúngicos convencionales.
Descubrimiento de Fármacos
La estructura única de este compuesto lo convierte en un candidato para los esfuerzos de descubrimiento de fármacos. Sus diversas propiedades, como la quelación de metales y la actividad antimicrobiana, pueden aprovecharse para desarrollar nuevos fármacos con mecanismos de acción específicos.
Ciencia de Materiales
En ciencia de materiales, la capacidad quelante de este compuesto puede utilizarse para crear nuevos materiales con propiedades específicas. Por ejemplo, las estructuras metal-orgánicas (MOF) que incorporan este compuesto podrían diseñarse para aplicaciones en catálisis o como sensores.
Mecanismo De Acción
Target of Action
Similar compounds, such as 8-hydroxyquinolines, have been reported to form chelate complexes with metal ions, which are incorporated with essential enzymes for dna synthesis .
Mode of Action
It is known that 5-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]quinolin-8-ol and similar compounds can form lipophilic complexes with metal ions, which are capable of entering and being distributed within cells . This interaction with metal ions could potentially lead to changes in cellular processes.
Biochemical Pathways
The compound’s ability to form complexes with metal ions suggests it may influence pathways involving these ions .
Result of Action
Similar compounds have been shown to exhibit strong activities against bacterial microorganisms .
Action Environment
The action of 5-[[4-(2-Hydroxyethyl)piperazin-1-yl]methyl]quinolin-8-ol can be influenced by environmental factors. For instance, the compound has been studied as a corrosion inhibitor for carbon steel in a 1 M HCl medium. The inhibition efficiency was found to increase with increasing inhibitor concentration and to decrease with increasing temperature .
Análisis Bioquímico
Biochemical Properties
The biochemical properties of 5-[[4-(2-Hydroxyethyl)piperazin-1-yl]methyl]quinolin-8-ol are not fully understood yet. The compound is known to interact with various enzymes, proteins, and other biomolecules
Molecular Mechanism
The molecular mechanism of action of 5-[[4-(2-Hydroxyethyl)piperazin-1-yl]methyl]quinolin-8-ol is not fully understood. It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules, possible enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
The temporal effects of 5-[[4-(2-Hydroxyethyl)piperazin-1-yl]methyl]quinolin-8-ol in laboratory settings are not well-documented. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
The effects of 5-[[4-(2-Hydroxyethyl)piperazin-1-yl]methyl]quinolin-8-ol vary with different dosages in animal models
Metabolic Pathways
The metabolic pathways that 5-[[4-(2-Hydroxyethyl)piperazin-1-yl]methyl]quinolin-8-ol is involved in are not well-understood. It is known to interact with various enzymes or cofactors
Transport and Distribution
The transport and distribution of 5-[[4-(2-Hydroxyethyl)piperazin-1-yl]methyl]quinolin-8-ol within cells and tissues are not well-understood. It is known to interact with various transporters or binding proteins
Subcellular Localization
The subcellular localization of 5-[[4-(2-Hydroxyethyl)piperazin-1-yl]methyl]quinolin-8-ol and any effects on its activity or function are not well-understood. It could potentially include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Propiedades
IUPAC Name |
5-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]quinolin-8-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c20-11-10-18-6-8-19(9-7-18)12-13-3-4-15(21)16-14(13)2-1-5-17-16/h1-5,20-21H,6-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIXFNVDWEWCEOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)CC2=C3C=CC=NC3=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80403691 | |
| Record name | VK-28 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80403691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
312611-92-0 | |
| Record name | VK-28 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80403691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | VK-28 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


